Mass Shift and Spectral Resolution: +9 Da Separation from Native Indole Ensures Quantitation Fidelity
Indole-13C8,15N provides a +9 Da mass shift relative to the unlabeled analyte (C8H7N, exact mass 117.0578), positioning the internal standard signal completely outside the natural M+1, M+2, and M+3 isotopic envelope of native indole. This eliminates the risk of signal cross-contamination that plagues single-isotope labeled (e.g., +1 Da for 15N) or even some deuterated analogs, ensuring unambiguous peak assignment in both full-scan and selected reaction monitoring (SRM) modes . The exact mass of the labeled compound is 126.081 Da .
| Evidence Dimension | Mass shift relative to unlabeled indole (C8H7N, exact mass 117.0578 Da) |
|---|---|
| Target Compound Data | Exact Mass: 126.081 Da (+9 Da shift from 8x 13C, 1x 15N substitution) |
| Comparator Or Baseline | Unlabeled Indole: 117.0578 Da; Indole-15N: ~118.06 Da (+1 Da); Indole-d6: ~123.19 Da (+6 Da) |
| Quantified Difference | +9 Da (versus +1 Da for 15N; versus +6 Da for d6) |
| Conditions | High-resolution mass spectrometry (HRMS) or triple quadrupole LC-MS/MS quantification of indole in biological matrices. |
Why This Matters
A larger, well-defined mass shift ensures baseline resolution from the analyte's natural isotopic cluster, reducing cross-talk and improving the accuracy and limit of quantification (LOQ) in complex samples.
